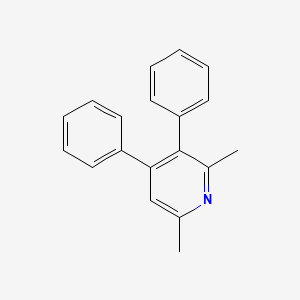

2,6-Dimethyl-3,4-diphenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109810-16-4 |

|---|---|

Molecular Formula |

C19H17N |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2,6-dimethyl-3,4-diphenylpyridine |

InChI |

InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |

InChI Key |

TXZCXVLPTBZSSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 3,4 Diphenylpyridine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Determination of Molar Extinction Coefficients

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a fundamental parameter in spectroscopic analysis. The determination of this value for 2,6-Dimethyl-3,4-diphenylpyridine would be carried out using UV-Visible spectrophotometry and the Beer-Lambert law. This would involve preparing solutions of the compound at various known concentrations in a non-absorbing solvent and measuring the absorbance at the wavelength of maximum absorption (λmax).

The Beer-Lambert law is expressed as:

A = εcl

Where:

A is the absorbance

ε is the molar extinction coefficient (in L mol-1 cm-1)

c is the molar concentration of the compound (in mol L-1)

l is the path length of the cuvette (typically 1 cm)

A graphical plot of absorbance versus concentration would yield a straight line, and the molar extinction coefficient could be calculated from the slope of this line (slope = εl).

Table 1: Hypothetical Molar Extinction Coefficient Data for this compound

| Concentration (mol/L) | Absorbance at λmax |

|---|---|

| Concentration 1 | A1 |

| Concentration 2 | A2 |

| Concentration 3 | A3 |

Note: This table is for illustrative purposes only, as experimental data for this compound is not available.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a powerful tool to investigate the electronic excited states of molecules. For this compound, this would involve measuring its emission of light after absorption of photons.

The emission spectrum of this compound would be obtained by exciting a dilute solution of the compound with a specific wavelength of light (typically at its λmax of absorption) and measuring the intensity of the emitted light at various wavelengths. The wavelength at which the emission intensity is highest is known as the emission maximum (λem).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is typically determined by a comparative method, using a well-characterized standard with a known quantum yield. The equation used is:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Table 2: Illustrative Photophysical Data for this compound in a Given Solvent

| Parameter | Value |

|---|---|

| Absorption Maximum (λabs) | e.g., ~300-350 nm |

| Emission Maximum (λem) | e.g., ~350-450 nm |

| Stokes Shift (λem - λabs) | Calculated from λabs and λem |

Note: The values in this table are hypothetical and represent the type of data that would be determined experimentally.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. For a polar molecule like this compound, it is expected that the emission maximum will shift to longer wavelengths (a red shift) as the solvent polarity increases. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

A study of the solvatochromic behavior of this compound would involve measuring its absorption and emission spectra in a series of solvents with varying polarities. The data would then be analyzed using models such as the Lippert-Mataga equation to correlate the Stokes shift with the solvent polarity function.

Table 3: Representative Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| n-Hexane | 1.88 | Data Point 1 | Data Point 1 | Calculated Value 1 |

| Dichloromethane | 8.93 | Data Point 2 | Data Point 2 | Calculated Value 2 |

| Acetonitrile | 37.5 | Data Point 3 | Data Point 3 | Calculated Value 3 |

Note: This table illustrates the expected trends and the type of data that would be collected. Specific experimental values for this compound are not available.

The pyridine (B92270) nitrogen in this compound is basic and can be protonated in acidic conditions. This protonation can have a significant effect on the fluorescence properties of the molecule. Typically, protonation of the nitrogen atom can lead to changes in the electronic structure, which may result in a shift in the emission wavelength and a change in the fluorescence quantum yield.

An investigation into the protonation effects would involve a fluorescence titration, where the emission spectrum of the compound is monitored as a function of pH or upon the addition of a strong acid. For some pyridine derivatives, protonation has been shown to enhance fluorescence, while for others, it can lead to quenching. The specific effect on this compound would need to be determined experimentally. Research on other 2,6-diphenylpyridine-based fluorophores has shown that they can exhibit proton-sensitive fluorescence, with some showing ratiometric emission signaling and others proton-induced quenching. researchgate.net

Table 4: Illustrative Data on Protonation Effects on the Fluorescence of this compound

| Condition | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Neutral (pH 7) | e.g., ~400 nm | e.g., 0.3 |

Note: This table provides a hypothetical example of how protonation could affect the fluorescence of the target compound, based on the behavior of similar molecules.

Crystallographic Analysis and Supramolecular Interactions of 2,6 Dimethyl 3,4 Diphenylpyridine

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Networks (where applicable in derivatives or complexes)

Further research, including the synthesis and crystallographic analysis of 2,6-Dimethyl-3,4-diphenylpyridine, would be required to generate the data necessary to construct the requested scientific article.

Analysis of Supramolecular Self-Assembly

Key interactions that would be investigated include:

Hydrogen Bonds: The presence of any potential hydrogen bond donors and acceptors on the molecule would be assessed. The nitrogen atom of the pyridine (B92270) ring could act as a hydrogen bond acceptor.

π-π Stacking: The two phenyl rings and the pyridine ring are all aromatic systems capable of engaging in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face, edge-to-face) would be a crucial aspect of the analysis.

C-H···π Interactions: The hydrogen atoms of the methyl groups and the phenyl rings could interact with the electron-rich π systems of neighboring molecules.

Without the precise coordinates of each atom, any discussion of these interactions would be purely speculative.

Data Tables

Due to the unavailability of crystallographic data, no data tables can be generated.

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl 3,4 Diphenylpyridine

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT has become a standard method in computational chemistry for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) Energies and Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A detailed analysis would involve visualizing the spatial distribution of these orbitals to understand where electron density is concentrated and where electrophilic or nucleophilic attacks are most likely to occur.

Molecular Electrostatic Potential (MEP) Surface Mapping

The MEP surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions. The MEP map would illustrate regions of negative potential (rich in electrons) and positive potential (electron-deficient), offering insights into the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent antibonding orbital. These interactions can have a significant impact on the molecule's stability and conformation.

Global and Local Reactivity Descriptors

In the absence of specific computational data for 2,6-Dimethyl-3,4-diphenylpyridine, the detailed exploration of these theoretical aspects remains speculative. While computational studies on isomeric and related pyridine (B92270) derivatives exist and provide a framework for the type of analysis that could be performed, the strict focus on the specified compound precludes their inclusion in this article. The retrieval of the full research paper associated with the aforementioned supporting information is necessary to provide a scientifically accurate and detailed account as per the requested outline.

Ionization Potential, Electron Affinity, and Electronegativity Calculations

Global reactivity descriptors are crucial for understanding the chemical behavior of a molecule. The ionization potential (IP) and electron affinity (EA) are fundamental properties that relate to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. Electronegativity (χ), a measure of an atom's ability to attract electrons, can be calculated from the IP and EA.

For the isomer 3,5-dimethyl-2,6-diphenylpyridine, the calculated values for these properties are presented in the table below. researchgate.net The ionization potential was determined from the HOMO energy, and the electron affinity from the LUMO energy. researchgate.net

| Property | Value (eV) |

| Ionization Potential (IP) | 8.8026 |

| Electron Affinity (EA) | 1.8556 |

| Electronegativity (χ) | 5.3291 |

Chemical Potential, Chemical Hardness, and Chemical Softness

The chemical potential (μ) of a molecule describes the tendency of electrons to escape from the system. Chemical hardness (η) and its inverse, chemical softness (S), are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, indicating greater stability. researchgate.net

The calculated values for these properties for 3,5-dimethyl-2,6-diphenylpyridine are summarized in the following table. researchgate.net

| Property | Value (eV) |

| Chemical Potential (μ) | -5.3291 |

| Chemical Hardness (η) | 3.4735 |

| Chemical Softness (S) | 0.2879 |

Electrophilicity Index Determination

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is a measure of a molecule's ability to act as an electrophile.

For the isomer 3,5-dimethyl-2,6-diphenylpyridine, the calculated electrophilicity index is presented below. researchgate.net

| Property | Value (eV) |

| Electrophilicity Index (ω) | 4.0844 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Absorption Predictions

Time-dependent density functional theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra. mdpi.comnih.gov Analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3,5-dimethyl-2,6-diphenylpyridine reveals that the electronic transitions are dominated by π→π* transitions. researchgate.net The calculated maximum absorption wavelength (λmax) for the HOMO-LUMO transition of this isomer provides insight into its electronic properties. researchgate.net

| Transition | Maximum Absorption Wavelength (λmax) (nm) |

| HOMO → LUMO | 338.74 |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.gov Computational methods can be employed to predict the NLO properties of molecules, such as the dipole moment, polarizability, and hyperpolarizability. dtic.mil

Dipole Moment Calculation

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key indicator of its polarity. The calculated total dipole moment for the isomer 3,5-dimethyl-2,6-diphenylpyridine is shown in the table below. researchgate.net

| Property | Value (Debye) |

| Total Dipole Moment | 1.8415 |

Polarizability (α) and Hyperpolarizability (β) Determination

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β) is a measure of the nonlinear response of a molecule to an electric field and is a key parameter for second-order NLO materials. acs.org

The calculated values for the total polarizability and the first hyperpolarizability for 3,5-dimethyl-2,6-diphenylpyridine are presented in the following table. researchgate.net

| Property | Value (a.u.) |

| Total Polarizability (α) | 240.2647 |

| First Hyperpolarizability (β) | 162.2968 |

Coordination Chemistry of 2,6 Dimethyl 3,4 Diphenylpyridine As a Ligand

Ligand Design Principles for Metal Complexation Studies

While general principles of ligand design for metal complexation are well-established, their specific application to 2,6-Dimethyl-3,4-diphenylpyridine remains unexplored. The design of pyridine-based ligands often involves considering both steric and electronic effects. The presence of methyl groups at the 2- and 6-positions, flanking the nitrogen donor atom, would be expected to introduce significant steric hindrance. This steric bulk can influence the coordination geometry of resulting metal complexes, potentially favoring lower coordination numbers or leading to distorted geometries. The electronic properties of the ligand, influenced by the electron-donating methyl groups and the phenyl substituents, would also play a crucial role in the stability and reactivity of its metal complexes. However, without experimental studies, any discussion of these principles in the context of this specific ligand would be purely speculative.

Synthesis of Coordination Complexes with Metal Ions

There are no published methods for the synthesis of coordination complexes using this compound as a ligand.

Transition Metal Complexes (e.g., Platinum Group Metals)

No information is available regarding the synthesis of transition metal complexes, including those of the platinum group metals (ruthenium, rhodium, palladium, osmium, iridium, and platinum), with this compound.

Coordination with Main Group Metals (if applicable)

There is no available data on the coordination of this compound with main group metals.

Spectroscopic Characterization of Metal-Ligand Complexes

As no metal-ligand complexes of this compound have been synthesized and reported, there is no spectroscopic data available for their characterization.

Changes in Electronic Spectra Upon Complexation

Without synthesized complexes, there are no electronic spectra (such as UV-Vis) to analyze. Therefore, any changes upon complexation cannot be discussed.

Vibrational and NMR Signatures of Coordination

Similarly, there are no vibrational (e.g., Infrared or Raman) or Nuclear Magnetic Resonance (NMR) spectroscopic data for any metal complexes of this compound. Such data would be essential to confirm the coordination of the ligand to a metal center and to elucidate the structure of the resulting complexes.

In-depth Analysis of this compound in Coordination Chemistry Remains Elusive

A thorough investigation into the coordination chemistry of the specific chemical compound this compound as a ligand has revealed a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, detailed research findings, particularly concerning the structural characterization of its metal complexes and theoretical modeling of its metal-ligand interactions, are not presently available.

The user's request for an article focusing solely on the coordination chemistry of this compound, with specific sections on X-ray crystallography of its metal-pyridine adducts and theoretical modeling of metal-ligand interactions, cannot be fulfilled at this time due to the absence of published research on this particular compound.

While the broader field of pyridine (B92270) coordination chemistry is vast and well-documented for many of its derivatives, this specific isomer with methyl groups at the 2 and 6 positions and phenyl groups at the 3 and 4 positions does not appear to have been a subject of detailed study in the context of its use as a ligand in metal complexes.

Information on structurally related, but distinct, compounds is available. For instance, studies on the coordination of 2,6-diphenylpyridine (B1197909), which lacks the two methyl groups, and various other substituted pyridines have been published. These studies offer insights into how substitutions on the pyridine ring can influence the electronic and steric properties of the ligand and, consequently, the geometry and stability of the resulting metal complexes. However, in strict adherence to the request to focus solely on this compound, this related information cannot be used to construct the specified article.

Similarly, theoretical and computational studies have been conducted on the metal-ligand bonding of numerous pyridine-based ligands, often employing methods like Density Functional Theory (DFT) to analyze bond energies, electronic structure, and other properties. These studies are crucial for understanding the nature of the coordination bond. Unfortunately, no such theoretical models or computational analyses specific to metal complexes of this compound have been found in the reviewed literature.

The absence of crystallographic data means that crucial experimental details such as bond lengths, bond angles, coordination geometries, and crystal packing of any potential metal complexes of this compound remain undetermined. Without this foundational data, a meaningful discussion on the structural aspects of its coordination chemistry is not possible.

Applications of 2,6 Dimethyl 3,4 Diphenylpyridine in Advanced Materials Science

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the diphenylpyridine scaffold and its sensitivity to the chemical environment make it an excellent platform for designing fluorescent probes and sensors. These sensors can detect specific chemical species or monitor ongoing chemical processes through changes in their fluorescence signals.

Derivatives of 2,6-diphenylpyridine (B1197909) have been successfully developed as chemosensors that exhibit high sensitivity and selectivity for protons (H⁺) and metal ions. The nitrogen atom in the pyridine (B92270) ring can be protonated, which significantly alters the electronic structure and, consequently, the photophysical properties of the molecule. This change forms the basis for pH sensing.

A study on a series of 2,6-diphenylpyridine-based fluorophores demonstrated that all the compounds investigated displayed proton-sensitive fluorescence. researchgate.net Depending on the substituents on the phenyl rings, the response to protonation varied. Some derivatives exhibited ratiometric emission signaling, where the ratio of fluorescence intensities at two different wavelengths changes with pH. researchgate.net Others showed proton-induced quenching (fluorescence "OFF") or even a proton-induced "ON-OFF-ON" switching behavior. researchgate.net For instance, fluorescence measurements of 2,6-diphenylpyridine in a hydrocarbon solvent showed that the addition of trifluoroacetic acid led to the formation of a 1:1 hydrogen-bonded complex, which dramatically increased the fluorescence quantum yield from 0.014 to 0.61. researchgate.net This behavior is particularly useful for sensing acid generation in non-polar environments. researchgate.net

Beyond protons, these structures can be adapted to detect metal ions. A "turn-on" fluorescent chemosensor based on a 2,6-diphenylpyridine receptor was designed for the selective detection of silver ions (Ag⁺) in aqueous media. researchgate.net This sensor showed high selectivity for Ag⁺ over other common metal ions, with its fluorescence intensity increasing significantly upon binding. researchgate.net

Table 1: Proton-Sensing Behavior of 2,6-Diphenylpyridine Derivatives This table is generated based on data from the text.

| Derivative Type | Response to Protons | Sensing Mechanism |

|---|---|---|

| Unsubstituted | Ratiometric Emission Signaling | Change in ratio of fluorescence intensities at two wavelengths. |

| Substituted (e.g., -OMe) | Fluorescence Quenching ("OFF") | Protonation leads to a non-fluorescent state. |

The sensitivity of their fluorescence to environmental changes also allows these compounds to be used as molecular probes for monitoring the progress of chemical reactions. One significant application is in tracking photopolymerization processes, which are fundamental to many industrial applications, including coatings, adhesives, and 3D printing.

Researchers have developed 2,6-diphenylpyridine derivatives as fluorescent molecular sensors for monitoring both free-radical and cationic photopolymerization. nih.gov These sensors can be colorless, which is a crucial advantage for industrial applications where color in the final product is undesirable. nih.gov Among the studied compounds, 2,6-bis(4-methylsulphanylphenyl)pyridine proved to be a particularly effective fluorescent sensor for tracking the progress of free-radical polymerization. nih.gov The stability of these pyridine derivatives under UV irradiation further enhances their suitability for this purpose. nih.gov

Optoelectronic Materials Research

The conjugated π-system and thermal stability of diphenylpyridine derivatives make them attractive for use in optoelectronic devices, where materials are needed to control, generate, or detect light.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the materials used in its emissive layer. Diphenylpyridine-based compounds have been investigated as emitters and other components in OLED devices.

A 2,6-diphenylpyridine-based compound was synthesized and used as a light-emitting layer in an OLED, resulting in a device with a green emission at a wavelength (λmax) of 518 nm. researchgate.net This device demonstrated good performance, featuring a low turn-on voltage of 3.10 V and achieving a maximum brightness of 28,839 cd/m². researchgate.net The high thermal stability and electron-transport ability of the compound are key to this performance. researchgate.net Furthermore, related structures like 2,6-bis(3-(carbazol-9-yl)phenyl)-pyridine (26DCzPPy) have been incorporated into highly efficient white OLEDs (WOLEDs) as part of a double blue emitting layer, showcasing the versatility of the pyridine core in achieving high external quantum efficiencies.

Table 2: Performance of an OLED using a 2,6-Diphenylpyridine-based Emitter This table is generated based on data from the text.

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength (λmax) | 518 nm (Green) |

| Turn-on Voltage | 3.10 V |

| Maximum Brightness | 28,839 cd/m² |

The unique photophysical properties of 2,6-diphenylpyridine derivatives, particularly their fluorescence that can be modulated by external stimuli, suggest potential for more advanced optical applications. For example, the proton-induced "ON-OFF-ON" fluorescence switching demonstrates a molecular-level optical switch. researchgate.net This behavior is a fundamental requirement for materials used in optical data storage and processing.

While direct applications of 2,6-Dimethyl-3,4-diphenylpyridine in fabricating optical fibers or tunable lasers are not yet widely documented in the literature, its characteristics are promising. Materials for tunable lasers require a broad emission spectrum and high quantum yield, properties that can be engineered in diphenylpyridine systems through chemical modification. researchgate.net The development of such advanced optical materials remains an active area of research.

Catalytic Applications in Organic Transformations

In addition to their optical and electronic applications, pyridine-based molecules are widely used in catalysis, often as ligands that coordinate to a metal center and modulate its catalytic activity. While this compound itself is more commonly known as a building block for more complex structures, its fundamental structure is relevant to catalysis. nih.gov

Pyridine-type ligands are used extensively in catalysis models. The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal, forming a stable complex. The steric and electronic properties of the ligand, which can be tuned by adding substituents like the methyl and phenyl groups in this compound, can influence the outcome of a catalytic reaction, affecting its rate, selectivity, and efficiency. The compound is also used in coordination chemistry to study enzyme interactions. nih.gov While specific examples where this compound acts as a critical ligand in a major organic transformation are not prominently detailed, its structural motifs are integral to the design of ligands for modern catalysis.

Role in Homogeneous or Heterogeneous Catalysis Development

While direct catalytic applications of this compound are not documented, the broader class of substituted pyridines is well-established for its utility as ligands in catalysis.

A closely related compound, 2,6-Dimethyl-4-phenylpyridine , is recognized for its role as a ligand in organometallic catalysis, where its moderate steric bulk is a key feature. Pyridine-type ligands, in general, are fundamental in the development of catalysis models. nih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby modulating the metal's electronic properties and reactivity. This coordination is a cornerstone of catalyst design, influencing the efficiency and selectivity of catalytic transformations.

Derivatives of 2,6-diphenylpyridine have been synthesized for various purposes. For instance, palladium-catalyzed reactions are utilized to create more complex structures, such as 2,6-diphenyl substituted imidazo[4,5-b]pyridines, which have been investigated for their biological activities. mdpi.com While not a direct catalytic application of the pyridine compound itself, this highlights the integral role of catalysis in the synthesis of such advanced materials.

The table below summarizes the catalytic context of some related pyridine compounds.

| Catalyst/Ligand System | Application Area | Reference |

| 2,6-Dimethyl-4-phenylpyridine as a ligand | Organometallic Catalysis | |

| Pyridine-type ligands | General Catalysis Models | nih.gov |

| Palladium catalyst for synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Synthesis of Biologically Active Molecules | mdpi.com |

Mechanistic Aspects of Catalytic Cycles and Selectivity

Due to the lack of specific research, no mechanistic details regarding the catalytic cycles or selectivity involving this compound can be provided. However, general principles derived from related pyridine-ligated catalytic systems can offer some insight.

For example, in the synthesis of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate , phenylboric acid has been used as a catalyst in a Hantzsch-type 1,4-dihydropyridine (B1200194) synthesis. nih.gov The mechanism of such multi-component reactions is intricate, involving a series of condensation and cyclization steps where the catalyst plays a crucial role in enhancing the reaction rate and yield. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 2,6 Dimethyl 3,4 Diphenylpyridine

Elucidation of Reaction Pathways and Transition States

Specific research elucidating the reaction pathways and transition states for reactions involving 2,6-dimethyl-3,4-diphenylpyridine is not available in the reviewed literature. While general mechanisms for pyridine (B92270) synthesis, such as the Hantzsch reaction, are well-established and involve intermediates like enamines and chalcones, these have not been explicitly detailed for the synthesis or subsequent reactions of this specific compound. wikipedia.org

Identification and Characterization of Reaction Intermediates

There are no dedicated studies in the available literature that identify or characterize reaction intermediates formed during chemical transformations of this compound. Mechanistic studies on related Hantzsch syntheses have identified and postulated various intermediates, including iminoalcohols and Knoevenagel-type condensation products, but these findings are for different molecular structures. nih.gov

Kinetic Studies and Reaction Rate Determination

A search for kinetic studies yielded no specific data on the reaction rates or kinetic parameters for any reaction involving this compound. While kinetic data is crucial for understanding reaction mechanisms, such investigations have not been published for this compound.

Thermodynamic Analysis of Reaction Equilibria and Driving Forces

Thermodynamic analysis, including the determination of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions involving this compound, is not present in the current body of scientific literature. Computational studies have provided such data for isomeric structures, highlighting the stability and electronic properties of the pyridine ring system, but this information is not directly applicable to the title compound. researchgate.net

Analytical and Forensic Chemistry: 2,6 Dimethyl 3,4 Diphenylpyridine As a Chemical Marker

Impurity Profiling in the Synthesis of Related Organic Compounds

The concept of impurity profiling is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical and forensic sciences. It involves the identification and quantification of minor components and by-products within a sample of a target compound. This profile can serve as a chemical fingerprint, offering valuable information about the starting materials, reaction conditions, and purification methods used in the synthesis of the main substance.

In this context, 2,6-Dimethyl-3,4-diphenylpyridine has been identified as a characteristic impurity. Its presence in a sample can indicate the use of specific precursors and synthetic routes, aiding in the comparative analysis of different batches of a substance. This is of particular importance in forensic investigations where establishing a link between different drug seizures can provide vital intelligence.

Identification as Route-Specific By-products in Specific Synthetic Processes (e.g., Leuckart method)

One of the most significant applications of this compound as a chemical marker is its association with the Leuckart reaction. The Leuckart reaction is a well-established method for the reductive amination of ketones and aldehydes, and it has been notoriously employed in the clandestine synthesis of amphetamine-type substances.

Forensic research has identified this compound as a contamination impurity specifically linked to the Leuckart synthesis route for 3,4-Methylenedioxymethamphetamine (MDMA). uts.edu.au The formation of this pyridine (B92270) derivative is a consequence of side reactions occurring under the typical high-temperature conditions of the Leuckart synthesis. The specific precursors and intermediates involved in the primary synthesis of the target amine can undergo alternative reaction pathways, leading to the formation of this stable aromatic by-product. The identification of this compound in a seized sample of an illicit drug can, therefore, strongly suggest that the Leuckart method was employed in its manufacture. uts.edu.au

Advanced Analytical Methodologies for Trace Detection and Characterization

The detection and positive identification of trace-level impurities like this compound require sophisticated analytical techniques that offer high sensitivity and selectivity.

Chromatographic Techniques (e.g., UPLC-TOF-MS, GC-MS) for Impurity Analysis

Chromatographic methods are indispensable for separating the complex mixtures often encountered in impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) are two powerful techniques widely used in this field.

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. In the context of this compound, a sample is first vaporized and then separated based on its boiling point and interaction with a stationary phase in a long, thin capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For this compound, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 259, confirming its molecular weight. lookchem.com A significant fragment ion is also observed at m/z 258, corresponding to the loss of a single hydrogen atom. lookchem.com

UPLC-TOF-MS offers several advantages for impurity profiling, including higher resolution, faster analysis times, and suitability for a broader range of compounds, including those that are not volatile or are thermally labile. nih.govdocumentsdelivered.com In this technique, the sample is dissolved in a solvent and pumped through a column packed with very small particles under high pressure. The high resolution of the time-of-flight mass analyzer allows for very accurate mass measurements, which can help to determine the elemental composition of an unknown impurity and differentiate it from other compounds with similar retention times. While specific UPLC-TOF-MS studies on this compound are not extensively documented in publicly available literature, the technique is well-suited for the analysis of synthetic route impurities in illicit drugs and would be a powerful tool for its detection and characterization. nih.govdocumentsdelivered.com

Integration with Spectroscopic Methods for Definitive Identification

For an unambiguous identification of a chemical marker like this compound, data from chromatographic techniques are often integrated with other spectroscopic methods. These methods provide complementary information about the molecular structure of the compound.

In addition to mass spectrometry, which provides information about the mass and fragmentation of the molecule, other spectroscopic techniques that could be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. 1H and 13C NMR spectra would reveal the number and types of protons and carbon atoms present in this compound, as well as their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H and C=C bonds of the pyridine and phenyl rings, as well as the C-H bonds of the methyl groups. ntu.edu.sg

The combination of data from these different analytical techniques provides a comprehensive and definitive identification of this compound, solidifying its role as a reliable chemical marker in forensic and analytical chemistry.

Q & A

Q. What established synthetic routes are available for 2,6-Dimethyl-3,4-diphenylpyridine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between aldehydes and pyridine precursors. For example, Schiff base formation (common in pyridine derivatives) involves reacting aldehydes with hydrazide precursors under acidic conditions (e.g., acetic acid in ethanol). Key parameters include:

- Stoichiometry : A 4:1 molar ratio of aldehyde to pyridine precursor ensures complete conversion .

- Solvent : Ethanol or pyridine is preferred for solubility and reflux conditions .

- Reaction Time : Monitored via TLC (0.5–5 hours), with longer times for electron-deficient aldehydes .

- Purification : Recrystallization using chloroform/hexane (1:5) improves purity .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectral Analysis :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of methyl groups at C2/C6) .

- IR Spectroscopy : Identify C=N stretches (~1600 cm⁻¹) and aromatic C-H vibrations .

- X-ray Crystallography : Single-crystal diffraction confirms dihedral angles between phenyl rings and the pyridine core. For example, in related dihydropyridines, phenyl rings exhibit angles of 80–85° with the pyridine plane .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be optimized?

- Methodological Answer :

- Interferon Induction : Derivatives with electron-withdrawing groups (e.g., nitro, carbonyl) enhance activity by stabilizing charge-transfer complexes with biological targets. SAR optimization involves:

- Introducing substituents at C3/C4 to modulate steric and electronic effects .

- Testing in vitro interferon assays (e.g., ELISA for IFN-α/β levels) .

- Antioxidant Activity : Evaluate lipid peroxidation inhibition using Fe²⁺/ascorbate systems. Compare IC₅₀ values with BHT/BHA synergism .

Q. How do solvent polarity and temperature affect the catalytic efficiency of Hantzsch ester derivatives in reductive alkylation reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., pyridine) enhance Hantzsch ester’s hydride-donor capacity by stabilizing transition states. Non-polar solvents reduce reaction rates .

- Temperature : Optimal at 100°C; higher temperatures risk side reactions (e.g., over-reduction), while lower temperatures slow kinetics .

- Kinetic Isotope Studies : Use deuterated analogs to identify rate-limiting steps (e.g., C-H bond cleavage, KIE ≈ 6.7) .

Q. How can contradictions in reported biological or catalytic activities of this compound derivatives be resolved?

- Methodological Answer :

- Data Reconciliation :

Control Experiments : Verify purity via HPLC and elemental analysis to rule out impurity-driven effects .

Conditional Reproducibility : Test under standardized conditions (e.g., pH, O₂ levels for antioxidant studies) .

Computational Modeling : Use DFT to compare electronic profiles of derivatives and predict reactivity .

Methodological Challenges and Solutions

Q. What strategies mitigate instability during the synthesis of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.